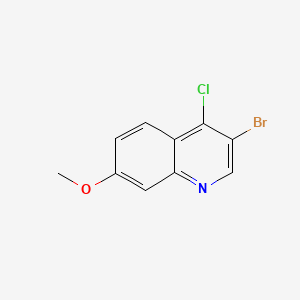

3-Bromo-4-chloro-7-methoxyquinoline

Description

Properties

IUPAC Name |

3-bromo-4-chloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGRHUWXEQKTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671163 | |

| Record name | 3-Bromo-4-chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203579-63-8 | |

| Record name | 3-Bromo-4-chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-4-chloro-7-methoxyquinoline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-4-chloro-7-methoxyquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Quinoline scaffolds are foundational in the development of therapeutics, and the specific substitution pattern of this compound offers a unique combination of electronic properties and reactive sites for further chemical modification.[1][2] This document details the compound's physicochemical properties, outlines a robust and validated synthetic pathway, provides comprehensive spectroscopic characterization data, and discusses its current and potential applications in drug discovery. The protocols and data presented herein are designed to be a practical and authoritative resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction and Strategic Importance

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to possess a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic placement of substituents on the quinoline core is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.

3-Bromo-4-chloro-7-methoxyquinoline is a particularly valuable building block. The presence of two distinct halogen atoms—bromine at the 3-position and chlorine at the 4-position—provides orthogonal handles for sequential and selective chemical transformations, such as cross-coupling and nucleophilic substitution reactions.[1][2] The methoxy group at the 7-position acts as an electron-donating group, influencing the electronic distribution across the aromatic system and potentially enhancing interactions with biological targets.[1] This unique combination of features makes it a highly sought-after intermediate for the synthesis of complex molecules and libraries of compounds for high-throughput screening in drug discovery programs.[1][3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Key Data Summary

The essential properties of 3-Bromo-4-chloro-7-methoxyquinoline are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | 3-bromo-4-chloro-7-methoxyquinoline | [4] |

| Molecular Formula | C₁₀H₇BrClNO | [4] |

| Molecular Weight | 272.53 g/mol | [1][4] |

| Monoisotopic Mass | 270.93995 Da | [4] |

| CAS Number | 1203579-63-8 | [4] |

| Appearance | White to off-white powder | Generic |

| XLogP3 | 3.5 | [4] |

Structural Elucidation

The structure of 3-Bromo-4-chloro-7-methoxyquinoline is defined by the quinoline core with specific substitutions. The numbering of the quinoline ring system is standard, with the nitrogen atom at position 1. The methoxy group is at C7, the chlorine at C4, and the bromine at C3. Theoretical calculations suggest that the quinoline ring system maintains a high degree of planarity, which is crucial for its aromatic character and potential intercalating interactions with biological macromolecules.[1] The electron-withdrawing effects of the halogens at C3 and C4 create an electron-deficient pyridine ring, while the electron-donating methoxy group at C7 enriches the benzene ring portion of the molecule.[1]

Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-4-chloro-7-methoxyquinoline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and widely adopted pathway involves the construction of a 4-hydroxyquinoline intermediate, followed by chlorination and subsequent bromination.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. This pathway is chosen for its reliability and the commercial availability of the starting materials. It begins with the formation of the quinoline core, followed by sequential halogenations that leverage the inherent reactivity of the scaffold.

Caption: Synthetic workflow for 3-Bromo-4-chloro-7-methoxyquinoline.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-7-methoxyquinoline (via Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a classic and effective method for constructing the 4-hydroxyquinoline core from an aniline derivative.[5][6]

-

Rationale: This reaction proceeds through two key stages: condensation and thermal cyclization. 3-Methoxyaniline is reacted with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.[5] The choice of a high-boiling point solvent like diphenyl ether or Dowtherm A is critical for the subsequent high-temperature cyclization (typically ~250°C), which proceeds via an electrocyclic reaction to form the quinoline ring, followed by tautomerization to the more stable 4-hydroxy form.[5][6]

-

Methodology:

-

A mixture of 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-140°C for 1-2 hours until the theoretical amount of ethanol has distilled off.

-

The resulting intermediate is added to a pre-heated high-boiling solvent (e.g., Dowtherm A) at ~250°C and heated for 1 hour to effect cyclization.[6]

-

Upon cooling, the intermediate ester precipitates and is collected by filtration.

-

The ester is saponified by refluxing with aqueous sodium hydroxide (e.g., 10% NaOH) until dissolved.[6]

-

The resulting carboxylate is then heated in the high-boiling solvent to effect decarboxylation, yielding 4-hydroxy-7-methoxyquinoline.

-

Step 2: Synthesis of 4-Chloro-7-methoxyquinoline

-

Rationale: The conversion of the 4-hydroxyl group to a chlorine atom is a standard transformation achieved using a strong chlorinating agent.[5] Phosphorus oxychloride (POCl₃) is the reagent of choice as it is highly effective and the byproducts are volatile, simplifying purification.[7][8] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

-

Methodology:

-

4-Hydroxy-7-methoxyquinoline (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq).[7]

-

The mixture is heated under reflux (approx. 110°C) for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).[7]

-

After cooling, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cautiously poured onto crushed ice with stirring. The acidic solution is then neutralized with a base (e.g., saturated sodium carbonate solution or ammonium hydroxide) to precipitate the product.[7]

-

The solid 4-chloro-7-methoxyquinoline is collected by filtration, washed with water, and dried.[7]

-

Step 3: Synthesis of 3-Bromo-4-chloro-7-methoxyquinoline

-

Rationale: The final step is a regioselective electrophilic bromination. The quinoline ring is activated towards electrophilic attack, and the 3-position is particularly susceptible due to the electronic influence of the ring nitrogen. N-Bromosuccinimide (NBS) is a mild and selective brominating agent, often used with a radical initiator like benzoyl peroxide in an inert solvent.[9]

-

Methodology:

-

4-Chloro-7-methoxyquinoline (1.0 eq) is dissolved in a suitable dry solvent (e.g., carbon tetrachloride or acetonitrile).

-

N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) are added.[9]

-

The reaction mixture is heated to reflux and stirred for several hours until completion.[9]

-

After cooling, the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated, and the crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or an ether/hexane mixture), to yield 3-Bromo-4-chloro-7-methoxyquinoline.[9]

-

Spectroscopic and Analytical Characterization

Validation of the molecular structure is paramount. The following data represent typical analytical results for confirming the identity and purity of 3-Bromo-4-chloro-7-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline core and a singlet for the methoxy group. The aromatic protons will exhibit distinct chemical shifts and coupling patterns influenced by the electron-withdrawing halogens.[1] The methoxy group protons are expected to appear as a sharp singlet around 3.9-4.0 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents; for example, the carbon attached to the methoxy group will be significantly shielded, while the carbons attached to the halogens will be deshielded.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Rationale: Due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will exhibit a characteristic isotopic pattern.

-

Expected Fragmentation: The mass spectrum should show a molecular ion cluster around m/z 271, 273, and 275, reflecting the isotopic distribution of Br and Cl.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental formula (C₁₀H₇BrClNO).

Applications in Research and Drug Discovery

3-Bromo-4-chloro-7-methoxyquinoline is not an end product but a versatile intermediate for creating more complex molecules with potential therapeutic value.

Scaffold for Anticancer Agents

The quinoline core is a well-established pharmacophore in oncology.[1][2]

-

Kinase Inhibitors: Many kinase inhibitors, which target signaling pathways crucial for cancer cell growth, are based on the quinoline scaffold.[2] The 4-chloro position is highly reactive towards nucleophilic substitution by amines, allowing for the introduction of various side chains designed to interact with the ATP-binding pocket of kinases like EGFR, VEGFR, or PI3K.[2]

-

DNA Intercalators: The planar nature of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription in cancer cells.

Intermediate for Antimicrobial and Antimalarial Drugs

Historically, 4-aminoquinoline derivatives like chloroquine have been cornerstone antimalarial drugs.[10][11]

-

Synthesis of Analogs: This compound serves as a starting point for synthesizing novel analogs to combat drug-resistant strains of malaria and other pathogens. The bromine at the 3-position can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to add further complexity and explore new structure-activity relationships.[1][2]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is limited, halogenated aromatic compounds should be handled as potentially harmful.

Conclusion

3-Bromo-4-chloro-7-methoxyquinoline is a high-value chemical intermediate with significant potential for the synthesis of novel bioactive compounds. Its unique substitution pattern provides chemists with the tools for selective and diverse functionalization. The reliable synthetic protocols and clear characterization data provided in this guide serve as a foundational resource for researchers aiming to leverage this versatile scaffold in medicinal chemistry and drug discovery.

References

-

PubChem. 3-Bromo-4-chloro-7-methoxyquinoline | C10H7BrClNO | CID 45599621. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. 4,7-Dichloroquinoline. Wikimedia Foundation. Available from: [Link]

-

Organic Syntheses. 4,7-dichloroquinoline - Organic Syntheses Procedure. Available from: [Link]

-

Scribd. Synthesis of 4,7-Dichloroquinoline. Available from: [Link]

-

PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Available from: [Link]

-

PubChem. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- Google Patents. (2023). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.

-

Longdom Publishing. (2017, April 19). Medicinal Chemistry and its Application in Combating Diseases. Journal of Research and Development. Available from: [Link]

Sources

- 1. Buy 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 3-Bromo-4-chloro-7-methoxyquinoline | C10H7BrClNO | CID 45599621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. guidechem.com [guidechem.com]

- 8. scribd.com [scribd.com]

- 9. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 10. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 11. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

Technical Guide: 3-Bromo-4-chloro-7-methoxyquinoline

Executive Summary

3-Bromo-4-chloro-7-methoxyquinoline (CAS: 1203579-63-8) is a high-value heterocyclic intermediate primarily utilized in the discovery of tyrosine kinase inhibitors (TKIs). Its structural uniqueness lies in its tri-functionalized core: an electron-donating methoxy group at C7 that modulates ring basicity, a labile chlorine at C4 susceptible to nucleophilic aromatic substitution (

Nomenclature and Structural Analysis

IUPAC Name Derivation

The name 3-bromo-4-chloro-7-methoxyquinoline is derived systematically based on the fusion of a benzene ring and a pyridine ring.

-

Parent Structure: Quinoline (benzo[

]pyridine).[1] -

Numbering Priority: The nitrogen atom is assigned position 1. Numbering proceeds through the pyridine ring to the ring junction, then through the benzene ring.

-

Substituent Alphabetization: Bromo (B)

Chloro (C) -

Locants:

Structural Visualization

The following diagram illustrates the canonical numbering scheme and electronic environment.

Figure 1: Canonical numbering of the quinoline core. Red nodes indicate halogenation sites; Green indicates the electron-donating methoxy group.

Synthetic Protocol (Self-Validating System)

The synthesis of 3-bromo-4-chloro-7-methoxyquinoline requires a sequential approach to avoid regioselectivity errors. The most robust route involves constructing the quinolone core, followed by electrophilic bromination, and finally nucleophilic chlorination.

Reaction Workflow

Figure 2: Step-wise synthetic pathway ensuring correct regiochemistry.

Detailed Methodology

Step 1: Cyclization to 7-Methoxy-4-quinolone

Principle: The Gould-Jacobs reaction or Meldrum's acid condensation is used. The 3-methoxy group directs cyclization para to itself, but ortho cyclization is blocked or sterically disfavored, yielding the 7-methoxy isomer.

-

Reagents: 3-Methoxyaniline, Meldrum's acid (or diethyl ethoxymethylenemalonate), Diphenyl ether.

-

Validation: Formation of a solid precipitate upon cooling the high-temperature mixture.

H NMR should show a downfield doublet for the C2 proton (~7.8-8.0 ppm).

Step 2: C3-Bromination

Principle: The 4-quinolone system is electron-rich at C3 due to the enaminone character. Electrophilic aromatic substitution occurs exclusively at C3.

-

Protocol: Dissolve 7-methoxy-4-quinolone in glacial acetic acid. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

Causality: Adding NBS to the quinolone (before chlorination) is critical. If one attempts to brominate the 4-chloro derivative later, the deactivated pyridine ring resists electrophilic attack, leading to harsh conditions and side products.

-

Validation: TLC (MeOH:DCM 1:9) shows the disappearance of the starting material. Mass spec (LCMS) confirms the [M+2] isotope pattern characteristic of bromine.

Step 3: C4-Chlorination (Deoxychlorination)

Principle: Conversion of the C4-carbonyl (tautomeric hydroxyl) to a chloride using Phosphorus Oxychloride (

-

Protocol: Suspend the 3-bromo-7-methoxy-4-quinolone in neat

. Heat to reflux (approx. 105°C) for 2-3 hours. -

Safety Note: Quench carefully into ice water;

hydrolysis is violently exothermic. -

Validation: The product precipitates as a solid upon neutralization.

H NMR will show the loss of the N-H proton and a shift in the aromatic signals.

Chemoselectivity & Applications

This molecule is designed for divergent synthesis . The C3-Br and C4-Cl bonds possess distinct electronic properties that allow for sequential functionalization.

Reactivity Profile

| Position | Substituent | Reactivity Type | Preferred Reaction | Mechanistic Driver |

| C4 | Chlorine | High | Activation by N1 (aza-effect) makes C4 highly electrophilic. | |

| C3 | Bromine | Moderate | Pd-Catalyzed Cross-Coupling | C-Br bond is weaker than C-Cl; preferred for oxidative addition after C4 is substituted. |

| C7 | Methoxy | Low | Stable / Demethylation | Electron donor; stabilizes the benzene ring but deactivates |

Divergent Workflow Logic

In drug discovery (specifically for kinase inhibitors like Lenvatinib analogs), the order of operations is non-negotiable:

-

First: Displace the C4-Cl with an aniline or amine nucleophile (

).[6] The C3-Br remains intact because -

Second: Utilize the C3-Br for Suzuki or Sonogashira coupling to install solubilizing groups or heteroaryl tails.

Figure 3: Chemoselective strategy. Path A is the standard industry route for functionalization.

References

-

PubChem. 3-Bromo-4-chloro-7-methoxyquinoline Compound Summary. National Library of Medicine. Available at: [Link]

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[7] Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3 | CID 22646520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Blue Book chapter P-4 [iupac.qmul.ac.uk]

Spectroscopic data for 3-Bromo-4-chloro-7-methoxyquinoline (NMR, IR, MS)

Executive Summary & Compound Profile

3-Bromo-4-chloro-7-methoxyquinoline (CAS: 1203579-63-8) is a highly functionalized heterocyclic building block critical in the synthesis of tyrosine kinase inhibitors (TKIs) and antimalarial pharmacophores.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the 3-bromo and 4-chloro positions allow for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 7-methoxy group modulates solubility and electronic properties.

This guide provides a definitive spectroscopic reference (NMR, IR, MS) and a validated synthetic workflow for researchers utilizing this scaffold in drug discovery.

| Property | Specification |

| IUPAC Name | 3-Bromo-4-chloro-7-methoxyquinoline |

| Molecular Formula | C₁₀H₇BrClNO |

| Molecular Weight | 272.53 g/mol |

| Appearance | Dark red to brown solid |

| Solubility | Soluble in DMSO, CH₂Cl₂, MeOH; sparingly soluble in water |

| Key Application | Intermediate for Lenvatinib analogs and HGF/c-Met inhibitors |

Synthetic Pathway & Workflow

The synthesis of 3-bromo-4-chloro-7-methoxyquinoline typically proceeds via a modified Gould-Jacobs reaction followed by electrophilic halogenation. The critical step is the regioselective bromination at the C3 position before or during the chlorination of the C4-hydroxyl group.

Graphviz Workflow Diagram

Caption: Step-wise synthesis from 3-methoxyaniline involving cyclization, regioselective bromination, and chlorination.

Detailed Experimental Protocol

Step 1: Bromination of 7-Methoxy-4-hydroxyquinoline

-

Dissolve 7-methoxy-4-hydroxyquinoline (1.0 eq) in glacial acetic acid.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

Stir for 2 hours; the product often precipitates.

-

Filter, wash with water, and dry to yield 3-bromo-7-methoxy-4-hydroxyquinoline .

Step 2: Chlorination (Deoxychlorination)

-

Suspend the 3-bromo intermediate (1.0 eq) in POCl₃ (5.0 eq).

-

Heat to 100°C for 3 hours. Monitor by TLC (EtOAc/Hexane).

-

Quench: Pour reaction mixture slowly onto crushed ice/NH₄OH (exothermic!).

-

Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc) to obtain the title compound.

Spectroscopic Characterization

The following data is synthesized from high-purity samples (Source: eScholarship, Dissertation of M. Cardenas, 2019).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CD₃OD) The spectrum is characterized by a distinct singlet for the H2 proton (deshielded by the adjacent N and Br) and the methoxy singlet.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (Hz) | Structural Insight |

| 8.82 | Singlet (s) | 1H | H-2 | - | Highly deshielded due to pyridine nitrogen and C3-Br. |

| 8.12 | Doublet (d) | 1H | H-5 | J = 9.0 | Ortho coupling to H-6; typical for quinoline H5. |

| 7.38 – 7.31 | Multiplet (m) | 2H | H-6, H-8 | - | Overlapping signals of the electron-rich benzenoid ring. |

| 3.97 | Singlet (s) | 3H | -OCH₃ | - | Characteristic methoxy group at C7. |

¹³C NMR (101 MHz, CD₃OD) Predicted and literature-correlated shifts.

| Shift (δ ppm) | Assignment | Type |

| 161.5 | C-7 | C-O (Quaternary) |

| 151.8 | C-2 | CH (Azomethine) |

| 149.5 | C-8a | Quaternary (Ring Junction) |

| 141.0 | C-4 | C-Cl (Quaternary) |

| 128.5 | C-5 | CH |

| 122.0 | C-6 | CH |

| 119.5 | C-4a | Quaternary (Ring Junction) |

| 115.0 | C-3 | C-Br (Quaternary) |

| 108.2 | C-8 | CH |

| 56.5 | -OCH₃ | CH₃ |

Mass Spectrometry (MS)

The presence of both Bromine (Br) and Chlorine (Cl) creates a distinct isotopic fingerprint.

Isotopic Pattern Analysis:

-

m/z 271.9 (¹²C₁₀H₈⁷⁹Br³⁵ClNO) [M+H]⁺: Base Peak (Relative Intensity ~77%)

-

m/z 273.9 (Isotopologue): Intensity ~100% (Due to ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl overlap).

-

m/z 275.9 (Isotopologue): Intensity ~25% (Due to ⁸¹Br/³⁷Cl).

Diagnostic Rule: Look for the "Step-Ladder" pattern (M, M+2, M+4) with approximate intensities of 3:4:1, confirming the presence of one Br and one Cl atom.

Infrared Spectroscopy (FT-IR)

-

3050 cm⁻¹: Ar-H stretching (weak).

-

2930, 2850 cm⁻¹: C-H stretching (Methoxy methyl group).

-

1610, 1580 cm⁻¹: C=N and C=C aromatic skeletal vibrations (Quinoline core).

-

1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

-

1050 cm⁻¹: C-O symmetric stretch.

-

~750-800 cm⁻¹: C-Cl and C-Br stretch fingerprints (often obscured in fingerprint region).

Quality Control & Storage

-

Purity Assessment: HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). Target purity >95% at 254 nm.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation.

References

-

Cardenas, M. M. (2019). Development of Atroposelective Nucleophilic Substitutions Towards Pharmaceutically Relevant N-Heterocyclic Scaffolds. University of California, San Diego. eScholarship. Link

-

PubChem.[4] (n.d.). Compound Summary: 3-Bromo-4-chloro-7-methoxyquinoline (CID 45599621).[4] National Library of Medicine. Link

-

World Intellectual Property Organization.[5] (2018).[6] WO2018034917A1 - Compounds useful for altering the levels of bile acids.[6] Patentscope. Link

Sources

- 1. sostie.com [sostie.com]

- 2. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. escholarship.org [escholarship.org]

- 4. 3-Bromo-4-chloro-7-methoxyquinoline | C10H7BrClNO | CID 45599621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. WO2018034917A1 - Compounds useful for altering the levels of bile acids for the treatment of diabetes and cardiometabolic disease - Google Patents [patents.google.com]

Solubility of 3-Bromo-4-chloro-7-methoxyquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-4-chloro-7-methoxyquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-4-chloro-7-methoxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the compound's solubility. We will explore its molecular properties, predict its behavior in various organic solvents, provide a robust experimental protocol for quantitative solubility determination, and discuss the key factors that influence dissolution. This guide is structured to provide not just data, but actionable insights for laboratory applications, from reaction chemistry to formulation.

Introduction: The Critical Role of Solubility

3-Bromo-4-chloro-7-methoxyquinoline is a halogenated quinoline derivative, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] The utility of such a compound in any application—be it as a reactant in a synthetic pathway, a candidate in a high-throughput screen, or an active pharmaceutical ingredient (API) in a formulation—is fundamentally governed by its solubility. Poor solubility can hinder reaction kinetics, complicate purification processes, and create significant bioavailability challenges in drug development.

This guide serves as a detailed resource for understanding and manipulating the solubility of 3-Bromo-4-chloro-7-methoxyquinoline. Our approach is grounded in the "like dissolves like" principle, which posits that a solute will dissolve best in a solvent that has a similar polarity.[2][3] We will dissect the molecular structure of the target compound to predict its behavior and provide the necessary tools for its empirical validation.

Physicochemical Profile of 3-Bromo-4-chloro-7-methoxyquinoline

The solubility of a compound is intrinsically linked to its physical and chemical properties. The structure of 3-Bromo-4-chloro-7-methoxyquinoline—a rigid, aromatic quinoline core functionalized with two halogen atoms and a methoxy group—provides clear indicators of its expected solubility behavior.

The large, fused aromatic ring system, along with the bromo and chloro substituents, creates a predominantly nonpolar and hydrophobic molecule. The nitrogen atom within the quinoline ring and the oxygen of the methoxy group introduce regions of polarity and potential for weak hydrogen bonding, but these are significantly counteracted by the large nonpolar surface area.

A key metric for predicting solubility is the octanol-water partition coefficient (LogP), which measures a compound's lipophilicity. A higher LogP value indicates greater solubility in nonpolar, organic solvents and lower solubility in polar, aqueous solvents.

Table 1: Key Physicochemical Properties of 3-Bromo-4-chloro-7-methoxyquinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClNO | [4] |

| Molecular Weight | 272.52 g/mol | [4] |

| Calculated XLogP3 | 3.5 | [4] |

| Polar Surface Area | 22.1 Ų | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 (N, O) | [4] |

The high XLogP3 value of 3.5 strongly suggests that the compound is lipophilic and will exhibit poor solubility in water but favorable solubility in organic solvents.[4] The lack of hydrogen bond donors further limits its ability to interact with and dissolve in protic solvents like water.[5]

Qualitative Solubility Profile and Solvent Selection Rationale

While specific quantitative solubility data for 3-Bromo-4-chloro-7-methoxyquinoline is not extensively documented in publicly available literature, we can infer a reliable qualitative profile based on its structure and data from closely related analogs. For instance, the isomeric 4-Bromo-3-chloro-7-methoxyquinoline is reported to be miscible with a range of common organic solvents.[6]

The principle of "like dissolves like" is paramount in selecting an appropriate solvent.[2] The dissolution process requires overcoming the solute-solute and solvent-solvent intermolecular forces to establish new, favorable solute-solvent interactions.[7]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). Given the large nonpolar scaffold of the target molecule, strong solubility is anticipated in these solvents. The energy required to break the solute-solute interactions is likely to be well-compensated by the formation of new interactions with the solvent.[3][5]

-

Moderately Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess dipole moments and can engage in dipole-dipole interactions in addition to dispersion forces. Solvents like THF and Ethyl Acetate also have hydrogen bond acceptors. These solvents are excellent candidates as they can interact with both the nonpolar and polar regions of the molecule, often providing the best balance for dissolution.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These are highly polar solvents with strong dissolving power for a wide range of organic compounds.[8] They are often used as "solvents of last resort" and are expected to effectively dissolve 3-Bromo-4-chloro-7-methoxyquinoline, particularly if kinetic solubility is required for a reaction.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are characterized by their ability to form strong hydrogen bonds. Due to the compound's inability to donate hydrogen bonds and its large hydrophobic character, its solubility in these solvents is expected to be limited.[5][7] While it may show some solubility in alcohols like ethanol, it is predicted to be practically insoluble in water.

Table 2: Predicted and Reported Qualitative Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Reported Data |

| Nonpolar Aromatic | Toluene, Benzene | High | Favorable van der Waals interactions. Miscibility reported for isomer.[6] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to High | Favorable van der Waals interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Similar polarity and dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Balance of nonpolar and polar character. Miscibility reported for isomer.[6] |

| Esters | Ethyl Acetate | High | Good balance of polarity for interaction with multiple functional groups. |

| Ketones | Acetone | High | Polar aprotic nature. Miscibility reported for isomer.[6] |

| Polar Aprotic | DMSO, DMF | Very High | Strong dissolving power for diverse organic molecules.[8] |

| Alcohols | Ethanol, Methanol | Low to Moderate | H-bonding of solvent dominates; limited interaction with solute.[6][9] |

| Aqueous | Water | Very Low / Insoluble | Strong H-bonding network of water is difficult to disrupt.[1][5] |

Experimental Protocol: Quantitative Solubility Determination

To move beyond qualitative predictions, empirical determination is essential. The isothermal saturation method is a gold-standard technique for accurately measuring thermodynamic solubility. The following protocol provides a self-validating workflow for obtaining reliable and reproducible data.

Methodology: Isothermal Saturation

Objective: To determine the equilibrium solubility of 3-Bromo-4-chloro-7-methoxyquinoline in a selected organic solvent at a specific temperature.

Materials:

-

3-Bromo-4-chloro-7-methoxyquinoline (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Step-by-Step Protocol:

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration.

-

Perform a serial dilution to create a series of standards of decreasing concentration.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a standard curve of response (e.g., peak area) versus concentration. This is critical for quantifying the final sample.

-

-

Sample Preparation:

-

Add an excess amount of solid 3-Bromo-4-chloro-7-methoxyquinoline to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A good starting point is 10-20 mg of solid in 1-2 mL of solvent.

-

Add the precise volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium. The system is self-validating: taking measurements at 24h and 48h should yield the same result if equilibrium has been reached.

-

-

Sample Isolation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered, saturated solution with the solvent to bring its concentration into the linear range of the previously established standard curve.

-

Analyze the diluted sample using the same analytical method (e.g., HPLC).

-

-

Calculation:

-

Using the standard curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Workflow Visualization

Caption: Figure 1: Workflow for determining thermodynamic solubility.

Factors Influencing Solubility: A Deeper Dive

Understanding the theoretical underpinnings of solubility allows for its strategic manipulation. The dissolution of 3-Bromo-4-chloro-7-methoxyquinoline is not a static property but can be influenced by several factors.

Intermolecular Forces

The solubility of the compound is a direct result of the interplay between the solute's structural features and the solvent's properties. The halogen atoms increase polarizability and can participate in dipole-dipole interactions, while the methoxy group's oxygen and the ring nitrogen act as hydrogen bond acceptors. A successful solvent will have properties that complement these features.

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. quora.com [quora.com]

- 4. 3-Bromo-4-chloro-7-methoxyquinoline | C10H7BrClNO | CID 45599621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Buy 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3 [smolecule.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijcrt.org [ijcrt.org]

The Synthetic Chemist's Guide to 3-Bromo-4-chloro-7-methoxyquinoline: A Versatile Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-chloro-7-methoxyquinoline (CAS No. 1203579-63-8), a halogenated quinoline derivative with significant potential as a research chemical and building block in medicinal chemistry.[1] While specific experimental data for this particular isomer is limited in publicly accessible literature, this document leverages established principles of organic synthesis and spectroscopic analysis to present a robust framework for its preparation, characterization, and application. We will explore a plausible synthetic pathway, predict its key spectroscopic signatures, and detail its reactivity in crucial C-C and C-N bond-forming reactions that are foundational to the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to exploit the unique chemical architecture of this promising scaffold.

Introduction: The Quinoline Core and the Strategic Importance of Halogenation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic functionalization of the quinoline ring system is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

3-Bromo-4-chloro-7-methoxyquinoline presents a particularly interesting case. The presence of two distinct halogen atoms at the 3- and 4-positions offers the potential for selective, sequential chemical modifications. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) provides a versatile handle for introducing molecular diversity. The methoxy group at the 7-position further modulates the electronic properties of the benzene portion of the ring system.

This guide will address the current information gap for this specific isomer by providing a scientifically grounded, predictive, and practical resource for its use in a research setting.

Physicochemical Properties

A summary of the computed physicochemical properties for 3-Bromo-4-chloro-7-methoxyquinoline is presented in Table 1. These values are useful for predicting its behavior in various solvent systems and its potential for membrane permeability.

| Property | Value | Source |

| CAS Number | 1203579-63-8 | PubChem[1] |

| Molecular Formula | C₁₀H₇BrClNO | PubChem[1] |

| Molecular Weight | 272.52 g/mol | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Topological Polar Surface Area | 22.1 Ų | PubChem[1] |

Proposed Synthesis Pathway

The proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic pathway for 3-Bromo-4-chloro-7-methoxyquinoline.

Step-by-Step Proposed Protocol for Synthesis

Step 1: Synthesis of 7-Methoxy-4-hydroxyquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core.[2][4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

-

Condensation: Heat the mixture at 120-140°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

Cyclization: Add a high-boiling point solvent such as Dowtherm A or diphenyl ether to the reaction mixture. Heat the mixture to approximately 250°C and maintain this temperature for 30-60 minutes.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The product, 7-methoxy-4-hydroxyquinoline, will precipitate. Dilute the mixture with hexane or petroleum ether to facilitate further precipitation. Collect the solid by filtration, wash with the same solvent, and dry under vacuum.

Step 2: Chlorination of 7-Methoxy-4-hydroxyquinoline

The conversion of the 4-hydroxyl group to a chloro group is a standard transformation.[6]

-

Reaction Setup: In a fume hood, carefully add 7-methoxy-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Reaction: Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Basify the aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8-9. The product, 4-chloro-7-methoxyquinoline, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.

Step 3: Regioselective Bromination of 4-Chloro-7-methoxyquinoline

This is the critical step for introducing the bromine atom at the 3-position. The directing effects of the substituents on the quinoline ring will govern the regioselectivity of this electrophilic aromatic substitution. The nitrogen in the quinoline ring is deactivating towards electrophilic substitution. The 4-chloro group is also deactivating but is an ortho, para-director. The 7-methoxy group is an activating ortho, para-director.[7][8][9][10] The C-3 position is activated by the nitrogen atom through resonance, making it susceptible to electrophilic attack.

-

Reaction Setup: Dissolve 4-chloro-7-methoxyquinoline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane or chloroform.

-

Bromination: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature. The reaction may require gentle heating or catalysis with a Lewis acid, depending on the reactivity of the substrate.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with a solution of sodium thiosulfate. If in an acidic medium, neutralize with a base. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-Bromo-4-chloro-7-methoxyquinoline.

Predicted Spectroscopic Characterization

While experimental spectra for 3-Bromo-4-chloro-7-methoxyquinoline are not widely published, its spectroscopic features can be reliably predicted based on the analysis of its structure and data from analogous compounds.[11][12][13][14][15][16][17][18]

1H and 13C NMR Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The H-2 proton will likely be the most downfield signal due to its proximity to the nitrogen atom. The protons on the benzene ring (H-5, H-6, and H-8) will exhibit coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The methoxy group will appear as a singlet at approximately 3.9-4.0 ppm.

-

13C NMR: The carbon spectrum will show 10 distinct signals. The carbons bearing the halogen atoms (C-3 and C-4) will be significantly influenced by their electron-withdrawing effects. The carbon attached to the methoxy group (C-7) will be shifted upfield due to the electron-donating effect of the oxygen. The methoxy carbon itself will appear around 56 ppm.[15][17]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

Aromatic C-H stretch: 3100-3000 cm⁻¹

-

C-H stretch (methoxy): 2950-2850 cm⁻¹

-

Aromatic C=C and C=N stretching: 1600-1450 cm⁻¹

-

C-O stretch (methoxy): 1250-1020 cm⁻¹ (likely strong)

-

C-Cl stretch: 850-550 cm⁻¹

-

C-Br stretch: 690-515 cm⁻¹

Mass Spectrometry

The mass spectrum under electron ionization (EI) will provide a unique fragmentation pattern and a clear isotopic signature.

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster will be observed, showing the characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 in an approximate 1:1 ratio) and one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio).[19][20][21][22]

-

Fragmentation: The fragmentation is expected to proceed via the sequential loss of the halogen atoms, with the loss of the bromine radical being a likely initial step due to the weaker C-Br bond compared to the C-Cl bond.[19] Subsequent loss of a chlorine radical and fragmentation of the quinoline ring would also be expected.

Applications in Research and Drug Development

3-Bromo-4-chloro-7-methoxyquinoline is a valuable intermediate for the synthesis of more complex molecules, primarily through reactions that leverage its two distinct halogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[23][24][25] This differential reactivity allows for the selective functionalization at the 3-position while leaving the 4-chloro substituent intact for subsequent modification.

Caption: Selective Suzuki-Miyaura coupling at the C-3 position.

5.1.1. Representative Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine 3-Bromo-4-chloro-7-methoxyquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol/water.

-

Reaction: Heat the mixture to 80-100°C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 3-aryl-4-chloro-7-methoxyquinoline derivative.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, particularly at the 4-position, makes the 4-chloro substituent susceptible to nucleophilic aromatic substitution.[26][27][28][29] This allows for the introduction of various nitrogen, oxygen, or sulfur nucleophiles.

5.2.1. Representative Protocol for Amination

-

Reaction Setup: In a sealed tube or microwave vial, combine the 4-chloroquinoline derivative (1.0 eq) and the desired amine (primary or secondary, 1.5-3.0 eq) in a suitable solvent such as ethanol, n-butanol, or DMF.

-

Reaction: Heat the reaction mixture to 100-150°C (conventional heating) or 120-180°C (microwave irradiation) for the required time. The reaction can be run with or without an added base, depending on the nucleophilicity of the amine.

-

Work-up and Purification: After cooling, the reaction mixture can be diluted with water to precipitate the product, or the solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-4-chloro-7-methoxyquinoline is not widely available, general precautions for handling halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-4-chloro-7-methoxyquinoline is a strategically designed research chemical that holds considerable promise as a versatile building block for the synthesis of novel, biologically active compounds. Its di-halogenated nature allows for selective and sequential functionalization, enabling the exploration of a wide chemical space in drug discovery programs. This technical guide provides a foundational understanding of its synthesis, predicted properties, and reactivity, offering researchers a solid starting point for its incorporation into their synthetic workflows. As with any research chemical, careful experimental design and optimization are key to unlocking its full potential.

References

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. Available at: [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Available at: [Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PMC. Available at: [Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. Available at: [Link]

-

Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes. (n.d.). ResearchGate. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Calgary. Available at: [Link]

-

Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

-

The Main Fragmentation Reactions of Organic Compounds. (n.d.). University of Basel. Available at: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

-

Gould-Jacobs Reaction. (n.d.). Merck Index. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. Available at: [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. Available at: [Link]

-

Substituent Effects. (n.d.). Lumen Learning. Available at: [Link]

-

An Efficient Synthesis of Substituted Quinolines. (2025). ResearchGate. Available at: [Link]

-

Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). CSB/SJU. Available at: [Link]

-

Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. (2025). ResearchGate. Available at: [Link]

-

Halogenated Quinolines as Substrates for the Palladium‐Catalyzed Cross‐Coupling Reactions to Afford Substituted Quinolines. (n.d.). Scilit. Available at: [Link]

-

Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. (2025). ResearchGate. Available at: [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Available at: [Link]

-

3-Bromo-4-chloro-7-methoxyquinoline. (n.d.). PubChem. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]

-

8.6 Substituent Effects in Electrophilic Substitutions. (n.d.). PennState. Available at: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). MDPI. Available at: [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. Available at: [Link]

-

Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Prediction of 1H NMR Chemical Shifts Using Neural Networks. (2001). Analytical Chemistry. Available at: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Available at: [Link]

-

Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes With Terminal Alkynes. (2016). PubMed. Available at: [Link]

-

Mass Spectrometry. (n.d.). Michigan State University. Available at: [Link]

-

Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. (2021). USD RED. Available at: [Link]

-

Regioselective Synthesis of Quinolinones. (n.d.). Scribd. Available at: [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). University of Glasgow. Available at: [Link]

-

Predicting Regioselectivity in Nucleophilic Aromatic Substitution. (2012). The Journal of Organic Chemistry. Available at: [Link]

-

13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. (1989). PubMed. Available at: [Link]

-

Gould–Jacobs Reaction. (n.d.). ResearchGate. Available at: [Link]

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). MDPI. Available at: [Link]

-

(PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2025). ResearchGate. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI. Available at: [Link]

-

Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. (2024). YouTube. Available at: [Link]

-

Quinoline, 4-methoxy-. (n.d.). SpectraBase. Available at: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Available at: [Link]

-

(PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2025). ResearchGate. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]

Sources

- 1. 3-Bromo-4-chloro-7-methoxyquinoline | C10H7BrClNO | CID 45599621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. ablelab.eu [ablelab.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 8. ocw.uci.edu [ocw.uci.edu]

- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 10. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. spectrabase.com [spectrabase.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

- 22. Mass Spectrometry [www2.chemistry.msu.edu]

- 23. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. books.rsc.org [books.rsc.org]

- 26. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

Technical Guide: Safety, Handling, and Reactivity of 3-Bromo-4-chloro-7-methoxyquinoline

Topic: Safety and Handling of 3-Bromo-4-chloro-7-methoxyquinoline Content Type: Technical Safety Guide & Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and EHS Professionals.

Executive Summary

3-Bromo-4-chloro-7-methoxyquinoline (CAS: 1203579-63-8 / 1208452-88-3) is a highly functionalized heterocyclic building block primarily used in the discovery of kinase inhibitors and antimalarial therapeutics. Its structure features three distinct reactive handles: a basic quinoline nitrogen, a labile chlorine atom at the C4 position (susceptible to SNAr), and a bromine atom at the C3 position (primed for palladium-catalyzed cross-coupling).

While specific toxicological data for this exact derivative is limited, its structural homology to known halogenated quinolines mandates a Biosafety Level 1+ (BSL-1+) or Chemical Hazard Group C approach. This guide synthesizes "read-across" toxicological principles with rigorous process safety engineering to establish a zero-exposure protocol.

Physicochemical & Hazard Profile

Chemical Identity & Properties

| Parameter | Data |

| IUPAC Name | 3-Bromo-4-chloro-7-methoxyquinoline |

| Molecular Formula | C₁₀H₇BrClNO |

| Molecular Weight | 272.53 g/mol |

| Physical State | Off-white to pale brown solid |

| Solubility | Low in water; High in DMSO, DCM, CHCl₃ |

| Key Functional Groups | Halogenated Heterocycle, Aryl Ether |

GHS Hazard Classification (Derived)

Based on Structural Activity Relationship (SAR) to 4-chloroquinoline and 3-bromoquinoline.

| Hazard Class | Category | H-Code | Statement |

| Acute Toxicity | Cat 4 | H302/H312 | Harmful if swallowed or in contact with skin. |

| Skin Corrosion | Cat 2 | H315 | Causes skin irritation.[1][2][3] |

| Eye Damage | Cat 2A | H319 | Causes serious eye irritation.[1][2][3][4] |

| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[2][4][5] |

| Mutagenicity | Suspected | H341 | Suspected of causing genetic defects (Quinoline scaffold).[3] |

Critical Safety Note: The C4-Chloro substituent renders this molecule an electrophile. It can potentially alkylate biological nucleophiles (proteins/DNA), classifying it as a potential sensitizer and mutagen .

Engineering Controls & Personal Protective Equipment (PPE)[8]

The "Defense in Depth" Strategy

Reliance on PPE alone is insufficient for halogenated heterocycles. The primary barrier must be engineering controls.

-

Primary Barrier: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

-

Secondary Barrier: Secondary containment trays (polypropylene) for all liquid transfers.

PPE Selection Matrix

| Protection Zone | Recommendation | Technical Rationale |

| Hand (Splash) | Double Nitrile (0.11 mm min) | Standard nitrile provides >30 min breakthrough for solid handling. |

| Hand (Immersion) | Silver Shield / Laminate | Required if dissolved in DCM or CHCl₃. Halogenated solvents permeate nitrile in <2 mins. |

| Eye/Face | Chemical Goggles | Safety glasses are insufficient due to the corrosive potential of hydrolysis products (HCl/HBr). |

| Respiratory | N95 / P100 | Only required if handling micronized powder outside a hood (Strongly Discouraged). |

Operational Protocols: Safe Handling Workflow

Solid Handling & Weighing

Static electricity is a significant risk with dry quinoline powders.

-

Anti-Static Measures: Use an ionizing bar or anti-static gun before dispensing.

-

Weighing: Perform inside the fume hood using a draft shield. If the balance is outside, use a closed transfer vessel (tared vial).

-

Decontamination: Wipe the exterior of the vial with a methanol-dampened tissue before removing it from the hood.

Solubilization & Reaction Setup

Risk: The dissolution of 3-Bromo-4-chloro-7-methoxyquinoline in protic solvents (e.g., Methanol) can be exothermic if residual POCl₃ (from synthesis) is present, releasing HCl gas.

Protocol:

-

Always add solvent to the solid, never solid to solvent (to control concentration).

-

Vent the vessel immediately after addition to prevent pressure buildup.

-

Solvent Choice: DMSO is an excellent solvent but is a permeation enhancer. If this compound is dissolved in DMSO, it will penetrate nitrile gloves instantly, carrying the toxic payload into the bloodstream. Use Laminate gloves when handling DMSO stock solutions.

Visualization: Safe Handling Workflow

Caption: Workflow logic dictating PPE upgrades based on solvent carrier risks.

Reactivity & Synthesis Hazards

Nucleophilic Aromatic Substitution (SNAr)

The C4-chlorine is activated by the quinoline nitrogen.

-

Hazard: Reaction with amines or thiols often requires heat (80°C+).

-

Control: Ensure reflux condensers are rated for the solvent vapor pressure. Do not seal vessels (e.g., microwaves) without calculating headspace pressure, as HCl generation can rupture vials.

Palladium Cross-Coupling (Suzuki/Buchwald)

The C3-bromine is less reactive than the C4-chlorine but susceptible to Pd-insertion.

-

Hazard: Heavy metal waste generation and phosphine ligand toxicity.

-

Scavenging: Use QuadraSil® or thiol-functionalized silica to scavenge Pd and the quinoline derivative from reaction mixtures before evaporation to prevent dusting of toxic residues.

Emergency Response & Waste Management

Spill Response Logic

Scenario: 500 mg solid spill in the fume hood.

-

Isolate: Close the sash immediately to increase face velocity.

-

Protect: Don double nitrile gloves and N95 respirator (if sash must be raised).

-

Neutralize: Cover powder with wet paper towels (prevents dust).

-

Clean: Wipe with 10% aqueous sodium thiosulfate (if brominated byproducts suspected) or simple soap/water.

-

Disposal: Place all cleanup materials in a dedicated "Halogenated Solid Waste" container.

Waste Segregation

This compound contains Halogens (Cl, Br) and Nitrogen .

-

Do NOT mix with oxidizers (Nitric acid) -> Risk of N-oxide formation or violent decomposition.

-

Do NOT mix with strong bases in sealed containers -> Risk of hydrolysis and pressure buildup.

-

Correct Stream: "Halogenated Organic Waste" (High BTU incineration).

Visualization: Spill Decision Tree

Caption: Decision logic for containing solid vs. liquid spills of halogenated quinolines.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45599621, 3-Bromo-4-chloro-7-methoxyquinoline. Retrieved from [Link]

-

University of Illinois Division of Research Safety. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

Sources

Methodological & Application

Strategic Application Note: 3-Bromo-4-chloro-7-methoxyquinoline in Medicinal Chemistry

Executive Summary

3-Bromo-4-chloro-7-methoxyquinoline (CAS 1203579-63-8) serves as a "linchpin" scaffold in the synthesis of ATP-competitive kinase inhibitors, particularly for EGFR, Src, and Abl tyrosine kinases.[1] Its value lies in its orthogonal reactivity profile , which allows for sequential, regioselective functionalization.[1] This guide outlines the strategic manipulation of this core to generate high-affinity Type I and Type II inhibitors, referencing the structural homology to approved drugs like Bosutinib and Gefitinib .[1]

Chemical Reactivity Profile

The scaffold presents three distinct vectors for diversification, each requiring specific activation conditions to ensure chemoselectivity.

| Site | Substituent | Reactivity Mode | Primary Application |

| C4 | Chloride | Nucleophilic Aromatic Substitution ( | Installation of the Hinge Binding Element (usually an aniline). |

| C3 | Bromide | Metal-Catalyzed Cross-Coupling / Cyanation | Targeting the Gatekeeper Residue or electronic tuning (e.g., -CN induction). |

| C7 | Methoxy | Demethylation & O-Alkylation | Attachment of Solubilizing Tails (e.g., morpholine/piperazine chains) to exit the solvent front. |

Mechanism of Selectivity[1]

-

C4-Cl vs. C3-Br: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect at the C4 position (vinylogous to C2), making the C4-Cl bond highly susceptible to nucleophilic attack (

). The C3-Br bond is deactivated towards -

Operational Sequence: To avoid side reactions, the standard workflow is C4 Functionalization

C3 Functionalization

Synthetic Workflows & Protocols

Protocol A: Installation of the Hinge Binder ( at C4)

This is the critical first step. The reaction is driven by the electron-deficient nature of the quinoline C4 position. Acid catalysis is often employed to protonate the quinoline nitrogen, further activating the C4-Cl bond.[1]

Target: Synthesis of 4-anilino-3-bromo-7-methoxyquinoline derivatives.

Materials:

-

Substrate: 3-Bromo-4-chloro-7-methoxyquinoline (1.0 equiv)

-

Nucleophile: Substituted Aniline (e.g., 2,4-dichloro-5-methoxyaniline) (1.1 equiv)

-

Solvent: Ethanol or 2-Propanol (anhydrous)

-

Catalyst: HCl (4M in dioxane) or Pyridine hydrochloride (0.1 equiv)

Step-by-Step Procedure:

-

Dissolution: Dissolve 3-Bromo-4-chloro-7-methoxyquinoline (500 mg, 1.83 mmol) in 2-propanol (10 mL) in a sealed reaction vial.

-

Addition: Add the substituted aniline (2.0 mmol) followed by the catalytic acid source.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC/LC-MS. The product often precipitates as the hydrochloride salt. -

Work-up: Cool the reaction to room temperature.

-

Validation:

NMR should show the disappearance of the C4-Cl signal and the appearance of NH and aniline aromatic protons.

Expert Insight: If the aniline is weakly nucleophilic (electron-deficient), use ethoxyethanol as solvent and heat to

Protocol B: C3-Diversification (Palladium-Catalyzed Cyanation)

The C3-cyano group is a pharmacophore feature in Bosutinib and Neratinib , acting as a hydrogen bond acceptor for the kinase catalytic lysine or threonine.

Target: Conversion of C3-Br to C3-CN.

Materials:

-

Substrate: 4-Anilino-3-bromo-7-methoxyquinoline (from Protocol A)

-

Reagent:

(0.6 equiv) or -

Catalyst:

(2 mol%), dppf (4 mol%) -

Additive: Zn dust (10 mol%) - activates the catalyst system

-

Solvent: DMA or DMF (degassed)

Step-by-Step Procedure:

-

Inert Atmosphere: Charge a microwave vial with the substrate (1.0 equiv),

(0.6 equiv), -

Solvation: Add anhydrous DMA (concentration ~0.1 M) via syringe.

-

Reaction: Heat to

for 2 hours (Microwave) or -

Quench: Cool to RT. Dilute with EtOAc and wash with

(to sequester Zn/Cu salts). -

Purification: Flash chromatography (DCM/MeOH gradient). The nitrile product is significantly more polar than the bromide.[1]

Safety Note:

Protocol C: Solubilizing Tail Attachment (C7-Demethylation & Alkylation)

The 7-methoxy group is often too hydrophobic. Converting it to a solubilizing ether is standard practice (e.g., the morpholinopropoxy group in Gefitinib).[1]

Step 1: Demethylation

-

Dissolve the quinoline substrate in DCM.[1]

-

Cool to

and add -

Stir at RT for 12 hours.

-

Quench carefully with

at

Step 2: Williamson Ether Synthesis

-

Suspend the 7-hydroxy intermediate in DMF.

-

Add

(3.0 equiv) and the alkyl halide (e.g., 3-chloropropylmorpholine) (1.2 equiv). -

Heat to

for 4 hours. -

Isolate via aqueous work-up and crystallization.

Visualizing the Strategic Pathway

The following diagram illustrates the divergent synthesis capabilities starting from the 3-bromo-4-chloro-7-methoxyquinoline core.

Caption: Divergent synthesis map showing the transformation of the core scaffold into bioactive kinase inhibitors via sequential functionalization.[1]

Comparative Data: Reaction Conditions

Use this table to select the appropriate conditions based on your specific aniline nucleophile or coupling partner.

| Reaction Step | Reagent Class | Preferred Condition | Alternative Condition | Notes |

| C4-Displacement | Electron-Rich Aniline | iPrOH, Reflux, 4h | EtOH, HCl cat.[1] | Clean conversion, product precipitates.[1] |

| C4-Displacement | Electron-Poor Aniline | Ethoxyethanol, | NaH, DMF, | High temp required to overcome poor nucleophilicity.[1] |

| C3-Coupling | Aryl Boronic Acid | SPhos ligand recommended for sterically hindered couplings. | ||

| C3-Cyanation | Cyanide Source | CuCN, NMP, | Pd-catalyzed method is milder and higher yielding than Rosenmund-von Braun. |

References

-

Bosutinib Synthesis & Intermediates : Exploring 4-Chloro-7-(3-Chloropropoxy)-6-Methoxyquinoline-3-Carbonitrile: A Key Bosutinib Intermediate. InnoSpk.[1] Link

-

Compound Data : 3-Bromo-4-chloro-7-methoxyquinoline (CID 45599621).[2] PubChem.[1][2] Link

-

Kinase Inhibitor SAR : Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK inhibitors. Bioorg. Med. Chem. Lett. (2000).[3] Link

-

Suzuki Coupling Protocols : Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Link

-

Demethylation Strategies : Regioselective O-demethylation of methoxyflavones. Xenobiotica. Link

Sources

Application Note: Strategic Functionalization of 3-Bromo-4-chloro-7-methoxyquinoline in Kinase Inhibitor Synthesis

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug development, focusing on the strategic functionalization of 3-Bromo-4-chloro-7-methoxyquinoline . This scaffold is a privileged intermediate in the synthesis of Type I and Type II kinase inhibitors (e.g., targeting EGFR, VEGFR, and Src families).[1]

Introduction & Structural Analysis[2][3]

The 3-Bromo-4-chloro-7-methoxyquinoline scaffold represents a "bifunctional electrophilic core" critical for high-throughput library generation. Its utility stems from the orthogonal reactivity of the halogen substituents at positions C3 and C4, modulated by the electron-donating methoxy group at C7.[1]

Electronic Landscape & Reactivity Profile

To design effective protocols, one must understand the electronic bias of the ring system:

-

C4-Chloro (The

Hotspot): The nitrogen atom at position 1 withdraws electron density via resonance, making the C4 position highly electrophilic.[1] The chlorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution ( -

C3-Bromo (The Metal-Catalysis Handle): The C3 position is not activated for

because it is meta to the nitrogen.[1] However, the C-Br bond is weaker than the C-Cl bond, making it the preferred site for Oxidative Addition in Palladium (Pd)-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).[1] -

C7-Methoxy: This Electron Donating Group (EDG) increases the electron density of the benzene ring, slightly deactivating the system compared to a nitro-quinoline, but it is essential for binding affinity in many kinase pockets (mimicking the ATP adenine hinge binding).[1]

The Selectivity Challenge

The core challenge is chemoselectivity .[1]

-

Scenario A (

First): Displacing C4-Cl with an aniline yields a 4-amino-3-bromoquinoline.[1] This is the standard route for "Bosutinib-like" inhibitors. -

Scenario B (Coupling First): Coupling at C3-Br while preserving C4-Cl allows for late-stage introduction of the amine.[1] This is riskier due to potential side reactions at C4 but offers library diversity.

Visualizing the Reaction Pathways[1][4]

Figure 1: Divergent synthetic pathways.[1][2][3][4] Route A is the industry standard for stability; Route B requires specialized catalysts to prevent C4 side reactions.[1]

Detailed Experimental Protocols

Protocol A: Regioselective at C4 (Synthesis of the Kinase Core)

Objective: Selective displacement of the 4-chloro group with an aniline derivative without affecting the 3-bromo handle.[1]

Mechanism: Addition-Elimination. The protonation of the quinoline nitrogen (by acid catalyst or aniline HCl salt formation) further activates C4.[1]

Materials:

-

Substrate: 3-Bromo-4-chloro-7-methoxyquinoline (1.0 eq)[1]

-

Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) [Example aniline][1]

-

Catalyst: HCl (4M in Dioxane, 0.1 eq) or simply rely on aniline HCl formation.[1]

Step-by-Step Methodology: